molecular formula C8H9BF2O3 B1355234 4,5-Difluoro-2-ethoxyphenylboronic acid CAS No. 870778-87-3

4,5-Difluoro-2-ethoxyphenylboronic acid

Cat. No.: B1355234
CAS No.: 870778-87-3
M. Wt: 201.97 g/mol
InChI Key: DIDGIGNOIJJEGJ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-ethoxyphenylboronic acid is an organic compound with the chemical formula C8H9BF2O3. It is a white to light yellow crystalline powder with a unique odor. This compound is primarily used in organic synthesis, particularly in the field of organoboron chemistry .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally known to interact with various biological targets, often acting as inhibitors or modulators .

Mode of Action

(2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (2-Ethoxy-4,5-difluorophenyl)boronic acid participates, is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .

Result of Action

The primary result of the action of (2-Ethoxy-4,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of boronic acids can be affected by factors such as temperature and humidity . Therefore, it is recommended to store (2-Ethoxy-4,5-difluorophenyl)boronic acid in a dry environment at room temperature .

Safety and Hazards

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is classified under hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . Future research may focus on developing new synthetic methods and exploring novel applications of boronic acids.

Biochemical Analysis

Biochemical Properties

(2-Ethoxy-4,5-difluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst. The compound interacts with various enzymes and proteins, including palladium complexes, which act as catalysts in the reaction. The nature of these interactions is primarily based on the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .

Cellular Effects

The effects of (2-Ethoxy-4,5-difluorophenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acids can inhibit proteasome activity, leading to alterations in protein degradation pathways. This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, (2-Ethoxy-4,5-difluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. In the context of Suzuki–Miyaura coupling, the boronic acid interacts with palladium catalysts, facilitating the transmetalation process. This interaction is crucial for the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Ethoxy-4,5-difluorophenyl)boronic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters or boric acid. These degradation products can influence the long-term effects of the compound on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to boronic acids can result in sustained inhibition of proteasome activity, affecting cellular processes over time .

Dosage Effects in Animal Models

The effects of (2-Ethoxy-4,5-difluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, boronic acids can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

(2-Ethoxy-4,5-difluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for the clearance of the compound and its metabolites, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

The transport and distribution of (2-Ethoxy-4,5-difluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring that it reaches its target sites within the cell. The distribution of the compound can influence its biochemical effects, as localized concentrations can affect the efficiency of its interactions with biomolecules .

Subcellular Localization

The subcellular localization of (2-Ethoxy-4,5-difluorophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound to exert its biochemical effects, as it ensures that it interacts with the appropriate biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The common method to synthesize 4,5-Difluoro-2-ethoxyphenylboronic acid involves the reaction of 4,5-difluorophenylboronic acid with ethanol under basic conditions. The reaction is typically carried out at room temperature for several hours, followed by crystallization and filtration to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-ethoxyphenylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern and the presence of both ethoxy and difluoro groups. This makes it particularly useful in certain types of organic synthesis reactions where these functional groups are advantageous .

Properties

IUPAC Name

(2-ethoxy-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDGIGNOIJJEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584628
Record name (2-Ethoxy-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-87-3
Record name (2-Ethoxy-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluoro-2-ethoxyphenylboronic acid
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